Bisphenol F diglycidyl ether

Übersicht

Beschreibung

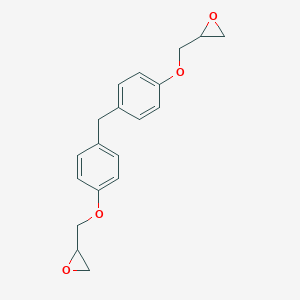

Bisphenol F diglycidyl ether: is an organic compound with the molecular formula C19H20O4. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by the presence of two glycidyloxy groups attached to a phenyl ring, which are linked by a methylene bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bisphenol F diglycidyl ether can be synthesized through the reaction of 4-hydroxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product.

Industrial Production Methods: In industrial settings, the production of bis(4-glycidyloxyphenyl)methane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Bisphenol F diglycidyl ether can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms with different functional groups.

Substitution: It can participate in substitution reactions, where the glycidyloxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydroxyl or other reduced functional groups.

Substitution: Substituted products with different functional groups replacing the glycidyloxy groups.

Wissenschaftliche Forschungsanwendungen

Epoxy Resins Production

BFDGE is predominantly used in the formulation of epoxy resins, which are known for their excellent adhesion, chemical resistance, and thermal stability. These properties make epoxy resins ideal for:

- Interior Coatings for Food Packaging : BFDGE-derived epoxy resins are used in coatings for canned food products, ensuring safety and durability .

- Automotive and Aerospace Components : The high-performance characteristics of epoxy resins make them suitable for automotive parts and aerospace applications, where strength and lightweight materials are critical.

Coatings and Sealants

BFDGE is utilized in various coating systems, including:

- Protective Coatings : Applied to surfaces requiring resistance to chemicals and abrasion.

- Canned Food Packaging : Specifically formulated to prevent interactions with food constituents after curing, ensuring safety .

Health and Safety Considerations

While BFDGE has beneficial applications, there are health concerns associated with its exposure. Studies have indicated potential toxicity, particularly with repeated dermal exposure leading to inflammation similar to psoriasis . Therefore, understanding the safety profile of BFDGE is crucial for its application in consumer products.

Analytical Methods for BFDGE Detection

To ensure safety and compliance with regulations, analytical methods have been developed to detect BFDGE in food packaging materials:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method allows for the quantitative determination of BFDGE migration from food cans . The detection limits for BFDGE were found to be between 0.51–2.77 µg/dm².

- High-Pressure Liquid Chromatography (HPLC) : Employed to differentiate between isomers of BFDGE, enhancing the understanding of its behavior in various applications .

Food Packaging Studies

A study evaluated the migration levels of BFDGE from food packaging materials into food simulants. Results indicated that while migration was minimal, continuous monitoring is essential due to potential health risks associated with long-term exposure .

Industrial Use Cases

In the automotive industry, BFDGE-based epoxy resins have been applied in components exposed to harsh environments, demonstrating superior performance compared to traditional materials. The use of these resins has led to improved durability and reduced weight in vehicle design.

Data Table: Applications of BFDGE

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Food Packaging | Interior coatings for canned foods | Non-reactive post-curing |

| Automotive Industry | Structural components | High strength-to-weight ratio |

| Aerospace | Lightweight structural materials | Excellent thermal stability |

| Adhesives | Industrial bonding | Strong adhesion properties |

Wirkmechanismus

Mechanism: The primary mechanism of action of bis(4-glycidyloxyphenyl)methane involves the formation of covalent bonds with other molecules through its glycidyloxy groups. This reactivity allows it to act as a cross-linking agent, forming stable networks in polymers and other materials.

Molecular Targets and Pathways: The compound targets hydroxyl and amine groups in other molecules, facilitating the formation of ether and amine linkages. These reactions are crucial in the formation of epoxy resins and other polymeric materials.

Vergleich Mit ähnlichen Verbindungen

Bisphenol A diglycidyl ether: Similar in structure but with different reactivity and applications.

Bisphenol F diglycidyl ether: Another related compound with distinct properties and uses.

4,4’-Methylenebisphenol diglycidyl ether: Shares structural similarities but differs in specific applications and reactivity.

Uniqueness: this compound is unique due to its specific reactivity and ability to form stable cross-linked networks, making it highly valuable in the production of high-performance materials and advanced composites.

Biologische Aktivität

Bisphenol F diglycidyl ether (BFDGE) is a compound commonly used in the production of epoxy resins and has garnered attention due to its potential biological activity and health implications. This article explores the biological effects of BFDGE, focusing on its toxicity, endocrine disruption potential, and environmental impact, supported by case studies and research findings.

BFDGE is an epoxy compound derived from bisphenol F, characterized by its diglycidyl ether structure. It is primarily used in coatings, adhesives, and composite materials due to its excellent mechanical properties and chemical resistance. However, concerns have arisen regarding its safety and biological activity, particularly in relation to human health and environmental exposure.

Acute and Chronic Toxicity

Research indicates that BFDGE exhibits low acute toxicity; however, chronic exposure can lead to significant health issues. A study conducted on mice revealed that dermal application of BFDGE resulted in slight to severe epidermal hyperplasia and chronic inflammation at higher doses (10 mg/kg/application) after prolonged exposure . No systemic toxicity was observed at lower doses, suggesting a threshold effect for dermal applications.

Allergenic Potential

BFDGE has been associated with allergic contact dermatitis among occupational groups exposed to epoxy resins. The allergenic effects are believed to be linked to the presence of terminal epoxide groups in the molecule. Studies have shown that modifications to the structure of BFDGE can influence its allergenic potential, guiding the development of safer epoxy formulations .

Endocrine Disruption

BFDGE has been investigated for its endocrine-disrupting properties. Similar to other bisphenols, such as bisphenol A (BPA), BFDGE can interact with estrogen receptors, potentially leading to hormonal imbalances. In vitro studies have demonstrated that BFDGE exhibits estrogenic activity, although it is considered less potent than BPA .

Case Study: Estrogenic Activity Assessment

A comparative study evaluated the estrogenic effects of various bisphenols, including BFDGE, using human breast cancer cell lines. The findings indicated that while BFDGE does bind to estrogen receptors, its activity is significantly lower than that of BPA . This suggests a reduced risk for hormonal disruption compared to more potent analogs.

Environmental Impact

BFDGE has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation. A study analyzing canned fish found that only a small percentage contained measurable levels of BFDGE, indicating limited migration from food packaging materials . However, the potential for accumulation in aquatic organisms remains a concern due to its endocrine-disrupting properties.

Research Findings Summary

The following table summarizes key findings from recent studies on BFDGE:

Eigenschaften

IUPAC Name |

2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h1-8,18-19H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHXOAWJMEFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65581-98-8 | |

| Record name | Bis(4-glycidyloxyphenyl)methane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65581-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044872 | |

| Record name | Bis[4-(glycidyloxy)phenyl]methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-03-6 | |

| Record name | Bis(4-glycidyloxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-glycidyloxyphenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[4-(glycidyloxy)phenyl]methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[methylenebis(p-phenyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-GLYCIDYLOXYPHENYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3625OQU1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BFDGE?

A1: The molecular formula of BFDGE is C21H22O4, and its molecular weight is 338.4 g/mol.

Q2: What spectroscopic data is available for characterizing BFDGE?

A2: Multiple-stage mass spectrometry and accurate mass measurements have been used to establish the fragmentation pathways of BFDGE and its derivatives. [] The fragmentation of BFDGE isomer mixtures has been studied by on-line reversed-phase liquid chromatography coupled to multiple-stage mass spectrometry (LC/MSn). [] Fourier transform infrared spectroscopy in attenuated total reflectance mode has been used to analyze BFDGE migration from food container coatings. []

Q3: What are the primary applications of BFDGE?

A3: BFDGE is primarily used as a monomer or additive in epoxy resins, polyvinyl chloride (PVC)-containing organosols, and polyester lacquers. [] These materials are often used as protective coatings for food and beverage cans to provide chemical resistance. [] BFDGE is also used in the synthesis of plastic products. []

Q4: How does BFDGE perform under various conditions?

A4: The stability of BFDGE has been studied in various water-based food simulants, including 3% acetic acid, distilled water, and 15% ethanol. [] BFDGE degrades through first-order kinetics, with its half-life being shortest in acetic acid and longest in ethanol. [] This suggests that the type of food simulant and storage conditions can significantly influence BFDGE stability.

Q5: Is BFDGE found in food, and if so, how does it get there?

A5: Yes, BFDGE has been detected in various canned foods. [, , , , , , ] It migrates from epoxy resin, PVC-containing organosol, and polyester lacquer-based food packaging materials into the food. [, ]

Q6: What are the levels of BFDGE found in food, and are they a concern?

A6: BFDGE levels in food vary but have been reported in the ng/g range in canned liquid infant formula products. [] While the highest reported Probable Daily Intake (PDI) for BFDGE from canned formula was below established safety limits, [] it's worth noting that BFDGE is prohibited for use in food contact materials in some regions, including the European Union. [, ]

Q7: What are the known toxicological effects of BFDGE?

A7: Research suggests that BFDGE can induce chronic dermatitis characterized by psoriasis-like skin inflammation in mice following subacute exposure. [] This highlights potential health risks associated with BFDGE exposure, particularly for individuals with occupational exposure.

Q8: Are there any concerns regarding BFDGE's endocrine-disrupting potential?

A8: While more research is needed to fully understand BFDGE's endocrine-disrupting potential, some studies suggest it may possess such properties. [] Its structural similarity to Bisphenol A (BPA), a known endocrine disruptor, raises concerns, and further investigation is warranted.

Q9: What analytical methods are used to determine BFDGE in food and other matrices?

A9: Several analytical techniques are employed to detect and quantify BFDGE:

- HPLC/FLD: High-performance liquid chromatography coupled with fluorescence detection is widely used due to its sensitivity and ability to separate BFDGE and its derivatives. [, , , , , , , , , , ]

- GC-MS/MS: Gas chromatography-tandem mass spectrometry offers high sensitivity and selectivity for BFDGE analysis, often coupled with derivatization techniques to enhance volatility. [, , , ]

- UHPLC-MS/MS: Ultra-high performance liquid chromatography-tandem mass spectrometry provides rapid analysis with high sensitivity and resolution, making it suitable for complex matrices. []

Q10: Are there alternatives to BFDGE in food packaging applications?

A10: Yes, the food packaging industry is actively seeking alternatives to BFDGE and other bisphenol-based compounds due to health concerns. Some companies have shifted to using BPA-free alternatives like tetramethyl bisphenol F (TMBPF) and its diglycidyl ether (TMBPF DGE). [] These alternatives aim to provide similar functional properties while potentially minimizing health risks, though further research is needed to fully assess their safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.